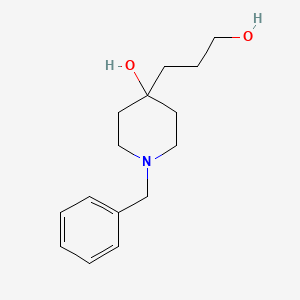
1-Benzyl-4-(3-hydroxypropyl)piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4-(3-hydroxypropyl)piperidin-4-ol is a piperidine derivative that features a benzyl group attached to the nitrogen atom and a hydroxypropyl group attached to the fourth carbon of the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(3-hydroxypropyl)piperidin-4-ol can be synthesized through several synthetic routes. One common method involves the alkylation of 1-benzylpiperidin-4-ol with 3-chloropropanol under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability of the product.
化学反応の分析
Types of Reactions: 1-Benzyl-4-(3-hydroxypropyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted piperidine derivatives.
科学的研究の応用
1-Benzyl-4-(3-hydroxypropyl)piperidin-4-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: The compound is utilized in the production of fine chemicals and as a building block for various chemical syntheses.
作用機序
The mechanism of action of 1-benzyl-4-(3-hydroxypropyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl group may facilitate binding to active sites, while the benzyl group can enhance lipophilicity and membrane permeability. These interactions can modulate biological pathways and result in various pharmacological effects.
類似化合物との比較
1-Benzyl-4-hydroxypiperidine: Similar structure but lacks the hydroxypropyl group.
4-Benzylpiperidine: Lacks the hydroxypropyl group and has different pharmacological properties.
1-Benzyl-4-(hydroxymethyl)piperidin-4-ol: Similar structure with a hydroxymethyl group instead of a hydroxypropyl group.
Uniqueness: 1-Benzyl-4-(3-hydroxypropyl)piperidin-4-ol is unique due to the presence of both benzyl and hydroxypropyl groups, which confer distinct chemical and biological properties. These functional groups enhance its versatility in chemical synthesis and its potential as a pharmacologically active compound.
特性
IUPAC Name |
1-benzyl-4-(3-hydroxypropyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c17-12-4-7-15(18)8-10-16(11-9-15)13-14-5-2-1-3-6-14/h1-3,5-6,17-18H,4,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFFVQNCURBRRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CCCO)O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














